

(Rac)-GSK547 Solubility: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: (Rac)-GSK547

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the solubility of **(Rac)-GSK547** in Dimethyl Sulfoxide (DMSO) and other solvent systems. It includes comprehensive data on solubility, detailed experimental procedures for solution preparation, and diagrams of relevant signaling pathways and workflows.

(Rac)-GSK547 is a potent and highly selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2][3] It is the racemic mixture of GSK547.[4][5] Understanding its solubility is critical for accurate and reproducible experimental outcomes in both in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of **(Rac)-GSK547** varies across different solvents and is particularly high in DMSO. However, it is practically insoluble in aqueous solutions and ethanol.[3] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][3][6] Sonication and gentle heating can be employed to aid dissolution if precipitation occurs.[1][2]

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	≥ 175[1]	441.48[1]	Ultrasonic treatment may be required.[1] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. [1][3][6]
DMSO	≥ 125[2][4][6][7]	315.35[2][4][6]	Sonication is recommended.[2]
DMSO	29[3]	73.16[3]	
Water	Insoluble[3]	-	
Ethanol	Insoluble[3]	-	
DMF	1[8]	-	

Note: The observed variations in DMSO solubility may be attributed to differences in experimental conditions, such as temperature, purity of the compound, and the water content of the DMSO used.

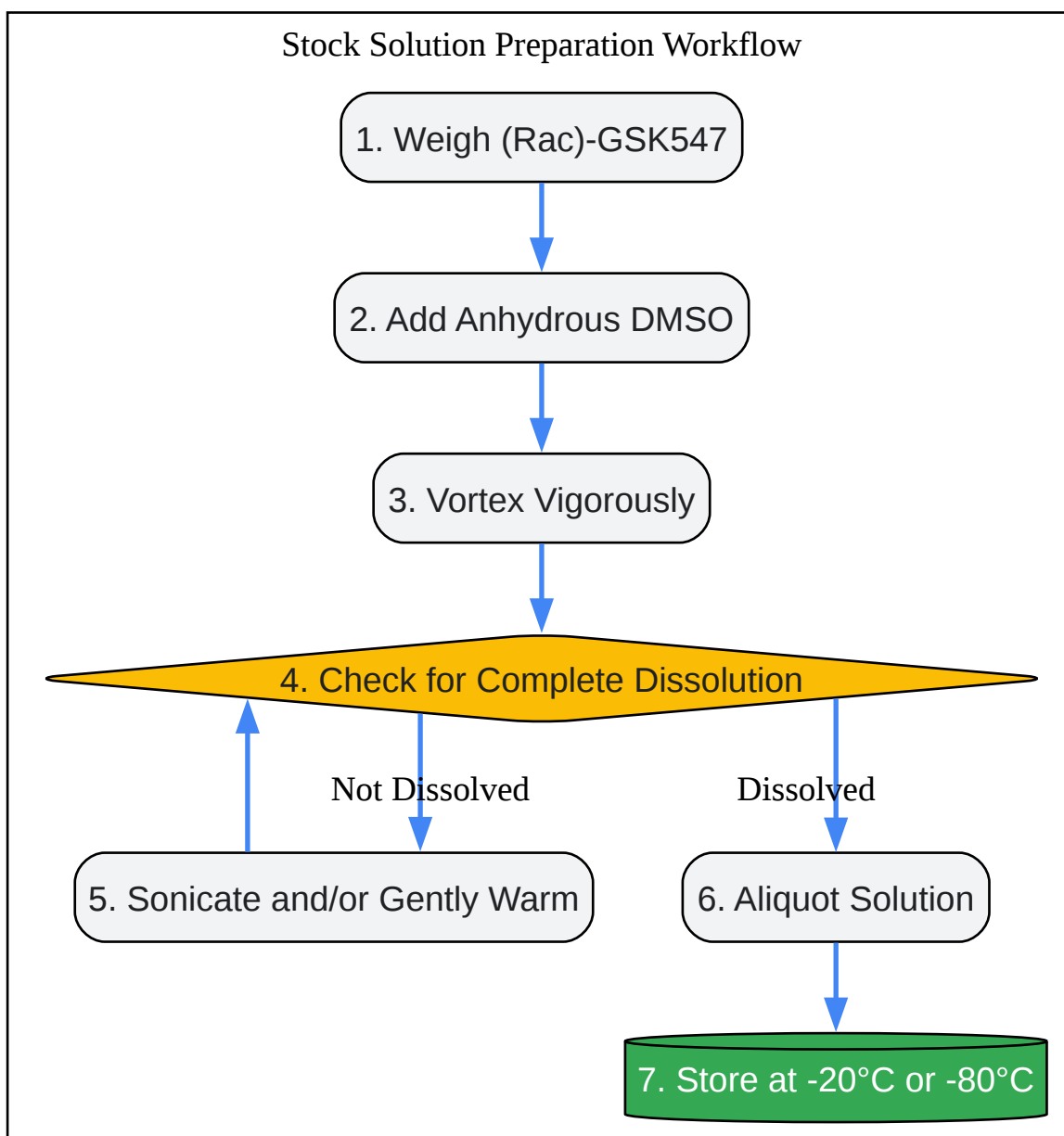
Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration DMSO Stock Solution (e.g., 175 mg/mL):

- Materials: **(Rac)-GSK547** powder, anhydrous DMSO (newly opened), sterile microcentrifuge tubes or vials, vortex mixer, and sonicator.
- Procedure:
 - Weigh the desired amount of **(Rac)-GSK547** powder and place it in a sterile tube.

- Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of **(Rac)-GSK547**, add approximately 57 μL of DMSO).
- Vortex the mixture vigorously for 1-2 minutes.
- If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may also aid dissolution.
- Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.^{[1][6]}



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Workflow for preparing **(Rac)-GSK547** stock solution.

Preparation of Working Solutions for In Vivo Studies

For animal studies, **(Rac)-GSK547** is often administered in a vehicle containing co-solvents to maintain its solubility and improve bioavailability. Below are examples of commonly used formulations.

1. Formulation with PEG300 and Tween-80:

- Final Concentration Example: 2.08 mg/mL
- Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Procedure:
 - Prepare a 20.8 mg/mL stock solution of **(Rac)-GSK547** in DMSO.
 - In a sterile tube, add 400 μ L of PEG300.
 - Add 100 μ L of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
 - Add 50 μ L of Tween-80 and mix again.
 - Add 450 μ L of saline to reach a final volume of 1 mL and mix until a clear solution is formed.^[1]

2. Formulation with SBE- β -CD:

- Final Concentration Example: \geq 2.5 mg/mL
- Vehicle Composition: 5% DMSO, 95% (20% SBE- β -CD in Saline)
- Procedure:
 - Prepare a 50 mg/mL stock solution of **(Rac)-GSK547** in DMSO.
 - In a sterile tube, add 950 μ L of a 20% (w/v) solution of SBE- β -CD in saline.
 - Add 50 μ L of the 50 mg/mL DMSO stock solution to the SBE- β -CD solution.
 - Mix thoroughly until a clear solution is obtained.^[1]

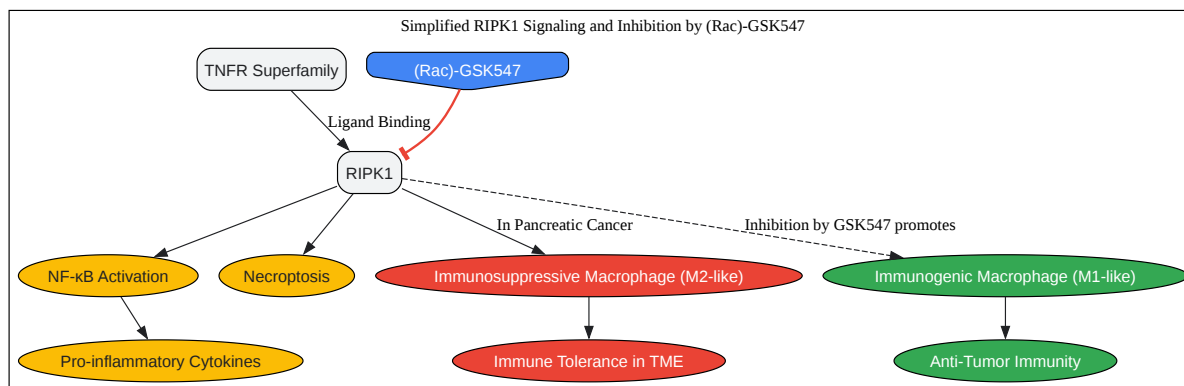
3. Formulation with Corn Oil:

- Final Concentration Example: \geq 2.08 mg/mL

- Vehicle Composition: 10% DMSO, 90% Corn Oil
- Procedure:
 - Prepare a 20.8 mg/mL stock solution of **(Rac)-GSK547** in DMSO.
 - In a sterile tube, add 900 μ L of corn oil.
 - Add 100 μ L of the 20.8 mg/mL DMSO stock solution to the corn oil.
 - Mix thoroughly until a uniform suspension or solution is achieved.[1]

Signaling Pathway

(Rac)-GSK547 is a potent inhibitor of RIPK1, a key kinase involved in the necroptosis pathway and inflammatory signaling. In the context of pancreatic cancer, inhibition of RIPK1 by GSK547 has been shown to counteract macrophage-mediated adaptive immune tolerance.[1] By blocking RIPK1, GSK547 promotes an immunogenic (M1-like) macrophage phenotype, which enhances the anti-tumor immune response.[3]



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Inhibition of RIPK1 by **(Rac)-GSK547** shifts macrophage polarization.

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